molecular formula C13H21N3O B181962 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline CAS No. 443915-51-3

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline

Cat. No.: B181962
CAS No.: 443915-51-3
M. Wt: 235.33 g/mol
InChI Key: LZYIXSDJJBZCEM-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline is an organic compound with the molecular formula C13H21N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with α1-ar . The α1-AR is a type of adrenergic receptor, which plays a crucial role in the regulation of cardiovascular function.

Pharmacokinetics

The compound’s molecular weight (23533 g/mol ) suggests that it could be well-absorbed and distributed in the body. The presence of the methoxyethyl and piperazine groups could potentially influence its metabolism and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline typically involves the reaction of 4-chloroaniline with 1-(2-methoxyethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic ring .

Scientific Research Applications

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds .

Properties

IUPAC Name

4-[4-(2-methoxyethyl)piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-17-11-10-15-6-8-16(9-7-15)13-4-2-12(14)3-5-13/h2-5H,6-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYIXSDJJBZCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620804
Record name 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443915-51-3
Record name 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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